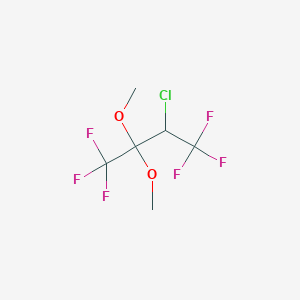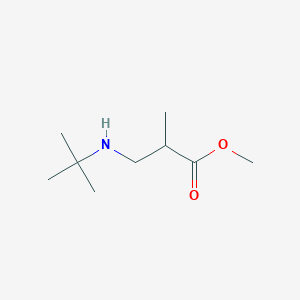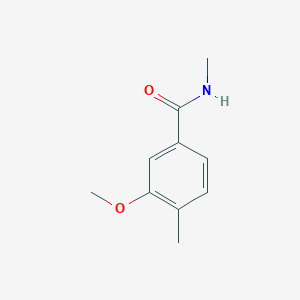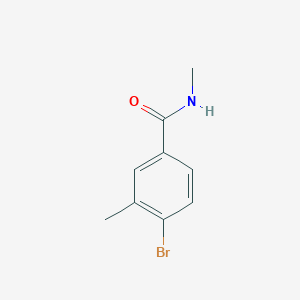
3-(1-Naphthyl)-propanoic acid tert-butyl ester
Descripción general
Descripción
3-(1-Naphthyl)-propanoic acid tert-butyl ester, also known as NPTE, is a synthetic ester derived from 3-(1-naphthyl)-propanoic acid and tert-butyl alcohol. It is a colorless, odorless, crystalline solid with a melting point of 85-86°C. NPTE has a wide range of applications in the scientific research field, including applications in organic synthesis, biochemical and physiological studies, and lab experiments. In
Aplicaciones Científicas De Investigación
3-(1-Naphthyl)-propanoic acid tert-butyl ester has a wide range of applications in the scientific research field. It has been used in organic synthesis as a protecting group for carboxylic acids and amines, and as a reagent for the synthesis of heterocyclic compounds. It has also been used as a substrate for the enzymatic synthesis of 3-(1-naphthyl)-propanoic acid derivatives. This compound has also been used in biochemical and physiological studies, as a substrate for the enzymatic synthesis of 3-(1-naphthyl)-propanoic acid derivatives, and as a reagent for the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-(1-Naphthyl)-propanoic acid tert-butyl ester is not yet fully understood. However, it is believed that the ester is hydrolyzed by esterases in the body to form 3-(1-naphthyl)-propanoic acid, which is then further metabolized. 3-(1-naphthyl)-propanoic acid is believed to act as a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the ester is hydrolyzed by esterases in the body to form 3-(1-naphthyl)-propanoic acid, which is then further metabolized. In animal studies, 3-(1-naphthyl)-propanoic acid has been shown to have anticonvulsant and antinociceptive effects. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-Naphthyl)-propanoic acid tert-butyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a wide range of conditions. It is also relatively inexpensive and can be stored at room temperature. However, this compound also has some limitations. It is not soluble in water, and it is not very soluble in organic solvents. It is also not very stable in the presence of acids or bases.
Direcciones Futuras
There are several potential future directions for the research and application of 3-(1-Naphthyl)-propanoic acid tert-butyl ester. One possibility is to investigate its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and epilepsy. Another possibility is to explore its use in the synthesis of novel pharmaceuticals or in the development of new synthetic methods. Additionally, further research could be done to elucidate the mechanism of action of this compound and to explore its potential for use in other biochemical and physiological studies.
Propiedades
IUPAC Name |
tert-butyl 3-naphthalen-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)19-16(18)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAUWLCFDBBQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)
![1-[(4-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321351.png)
![1-[(2-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321366.png)









